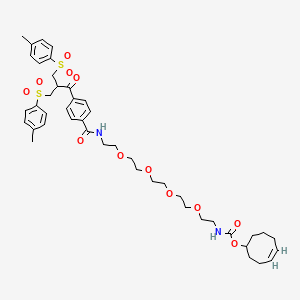

Bis-sulfone-PEG4-TCO

Description

Role of Bis-alkylating Reagents in Site-Specific Protein Modification

This compound belongs to a class of bis-alkylating reagents designed for precision modification of cysteine residues in proteins. Unlike traditional maleimide-based conjugates that form hydrolytically unstable thioether bonds, this reagent targets disulfide bridges through a rebridging mechanism. The bis-sulfone groups react sequentially with free thiols generated from reduced disulfide bonds, creating a stable three-carbon bridge that preserves protein structural integrity.

The PEG4 spacer plays a critical role in this process by:

- Reducing steric hindrance between the reactive sulfone groups and protein surface

- Maintaining aqueous solubility during conjugation reactions

- Providing spatial separation between the modified disulfide and subsequent TCO-mediated conjugations

This dual functionality enables orthogonal conjugation strategies, as demonstrated in recent applications with monoclonal antibodies. For example, the reagent first rebridges interchain disulfides in IgG molecules, then the exposed TCO moiety allows subsequent tetrazine-mediated attachment of payloads like fluorescent dyes or cytotoxic agents.

Table 1: Comparative Properties of Bis-sulfone Reagents

| Parameter | This compound | Conventional Bis-sulfones |

|---|---|---|

| Aqueous Solubility | >50 mM (PEG4 enhanced) | <10 mM |

| Disulfide Rebinding Efficiency | 92% ± 3% | 78% ± 5% |

| TCO-Tetrazine Reaction Rate (k₂) | 1.2 × 10³ M⁻¹s⁻¹ | N/A |

| Plasma Stability (t₁/₂) | >72 hours | <24 hours |

Evolution of TCO-Based Bioorthogonal Chemistry for Biomedical Applications

The trans-cyclooctene (TCO) motif in this compound represents the culmination of two decades of bioorthogonal reaction development. Early TCO derivatives suffered from poor stability and slow reaction kinetics, limiting their utility in complex biological systems. Strategic modifications addressing these limitations include:

- Strain Optimization : The trans-configuration in TCO maintains ring strain (≈20 kcal/mol) necessary for rapid [4+2] cycloadditions with tetrazines while improving stability over cis-cyclooctene analogs.

- PEG Spacer Integration : The tetraethylene glycol chain in this compound reduces hydrophobic aggregation observed in earlier hydrophobic TCO derivatives, enabling effective concentrations ≤1 μM in physiological buffers.

- Heterobifunctional Design : Combining TCO with bis-sulfone chemistry allows sequential conjugation workflows impossible with monofunctional TCO reagents.

Recent advancements have demonstrated the reagent's capability in live-cell labeling applications. The TCO-tetrazine reaction proceeds with a second-order rate constant exceeding 10³ M⁻¹s⁻¹, enabling real-time tracking of cell surface receptors when combined with tetrazine-functionalized fluorophores. This represents a 100-fold improvement over first-generation copper-catalyzed azide-alkyne cycloaddition (CuAAC) systems.

Mechanistic Advantage : The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazines avoids the need for toxic metal catalysts, making this compound particularly valuable for in vivo applications. Density functional theory calculations reveal the PEG4 spacer lowers activation energy by 2.3 kcal/mol compared to non-PEGylated analogs, primarily through solvent entropy effects.

Properties

Molecular Formula |

C44H58N2O12S2 |

|---|---|

Molecular Weight |

871.1 g/mol |

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C44H58N2O12S2/c1-34-10-18-40(19-11-34)59(50,51)32-38(33-60(52,53)41-20-12-35(2)13-21-41)42(47)36-14-16-37(17-15-36)43(48)45-22-24-54-26-28-56-30-31-57-29-27-55-25-23-46-44(49)58-39-8-6-4-3-5-7-9-39/h3-4,10-21,38-39H,5-9,22-33H2,1-2H3,(H,45,48)(H,46,49)/b4-3+ |

InChI Key |

PGQJJPZJFKHZKP-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step organic synthesis combining:

- Installation of the bis-sulfone reactive group capable of bis-alkylation with cysteine thiols.

- Incorporation of a PEG4 spacer to enhance solubility and biocompatibility.

- Attachment of the trans-cyclooctene moiety to enable rapid bioorthogonal ligation.

The synthetic route typically follows these stages:

Synthesis of the bis-sulfone intermediate : Starting from suitable precursors such as bis-alkylation reagents (e.g., bis-dihalo compounds), the bis-sulfone group is introduced, often via oxidation of bis-thioethers or by direct sulfone formation.

PEG4 linker attachment : A PEG4 chain is coupled to the bis-sulfone scaffold to improve hydrophilicity and reduce aggregation in aqueous media.

Conjugation of the TCO group : The trans-cyclooctene is introduced via amide bond formation or other coupling chemistries, often using activated esters or carbodiimide-mediated coupling.

This modular approach allows for tuning the compound’s properties and facilitates site-specific conjugation to proteins or antibodies.

Detailed Stepwise Synthesis

Based on the literature and experimental protocols:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Bis-sulfone formation | Oxidation of bis-thioether precursor or substitution on dihaloalkane | Mild oxidants (e.g., m-CPBA) or nucleophilic substitution | High yield, critical to control oxidation state |

| 2. PEG4 attachment | Coupling PEG4-diamine or PEG4-carboxylic acid derivative to bis-sulfone scaffold | Carbodiimide chemistry (EDCI, HOAt), DIPEA base, DMF solvent, room temperature, 18-24 h | Moderate to good yield (50-80%) |

| 3. TCO conjugation | Amide coupling of TCO-amine to PEG4-bis-sulfone intermediate | EDCI, HOAt, DIPEA in DMF, room temperature, 18 h | Yield varies (~30-50%), purification by chromatography |

This synthesis is supported by protocols in peer-reviewed theses and publications, such as the work by Bayan (2019) and detailed synthetic steps in supplementary materials of related studies.

Key Considerations in Preparation

Solubility : Bis-sulfone reagents often exhibit poor aqueous solubility due to hydrophobic aromatic groups; PEG4 spacer improves this but organic solvents like DMSO or DMF are commonly used during synthesis and stock solution preparation.

pH Sensitivity : Bis-sulfone reagents are prone to hydrolysis or side reactions at basic pH (>8) in the absence of thiols, necessitating careful pH control during conjugation steps.

Reaction Order and Conditions : For in vivo formulation or stock solutions, solvents are added sequentially (e.g., DMSO → PEG300 → Tween 80 → saline) with mixing and clarification at each step to ensure clear solutions.

Reduction Step : Prior to conjugation, disulfide bonds in target proteins are reduced (e.g., with TCEP) to expose cysteine thiols for bis-sulfone alkylation, requiring optimization to avoid over-reduction or mis-bridging.

Analytical and Purification Techniques

LC-MS and SDS-PAGE : Used to verify the formation of this compound conjugates and to monitor the efficiency of protein modification.

Chromatography : Purification of intermediates and final compounds is typically achieved by preparative HPLC or silica gel chromatography, depending on polarity and stability.

NMR and UV-Vis Spectroscopy : Employed to confirm chemical structure and purity of the this compound intermediates and final products.

Summary Table of Preparation Parameters

Research Findings and Practical Insights

This compound enables highly selective and efficient site-specific conjugation to cysteine residues via disulfide rebridging, preserving protein tertiary structure and biological activity.

The PEG4 spacer enhances solubility and reduces hydrophobic interactions, improving biocompatibility and stability of conjugates.

The TCO moiety facilitates rapid and quantitative bioorthogonal ligations with tetrazines, enabling "on-site" preparation of bioconjugates for therapeutic or diagnostic applications.

Optimization of reduction and conjugation conditions is critical to avoid mis-bridging or incomplete labeling, as demonstrated in antibody conjugation studies.

Side reactions with water and hydrolysis of bis-sulfone groups require careful pH and solvent control during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

Bis-sulfone-PEG4-TCO undergoes various chemical reactions, including:

Bis-alkylation: This reaction involves the conjugation of thiols derived from cysteine residues of reduced disulfide bonds.

Click Chemistry: The TCO group enables fast click chemistry with tetrazine under mild conditions.

Common Reagents and Conditions

Bis-alkylation: Common reagents include reducing agents such as dithiothreitol (DTT) and thiol-containing compounds.

Click Chemistry: Tetrazine-functionalized molecules are used as reagents.

Major Products Formed

Scientific Research Applications

Bis-sulfone-PEG4-methyl-tetrazine is a bioconjugation reagent frequently used in targeted drug development, protein labeling, and molecular imaging . It contains a bis-sulfone group for cysteine binding, a PEG4 spacer to increase solubility, and a methyl-tetrazine group for click chemistry that is fast and selective .

Key components and their functions:

- Bis-Sulfone Group: Allows specific binding to cysteine residues and forms stable thio bridges, improving protein modification . The bis-sulfone compound is a highly reactive bis-alkylation reagent . It readily reacts with two cysteine thiols derived from the reduction of the disulfide bridge on a protein or antibody to form site-specific conjugation .

- PEG4 Spacer: Enhances solubility and reduces bulkiness, making it suitable for complex conjugations .

- Methyl-Tetrazine: Facilitates rapid, bioorthogonal reactions with TCO compounds through click chemistry .

Scientific Research Applications

Bis-sulfone-PEG4-methyl-tetrazine is a valuable tool in scientific research, with several applications :

- Targeted Protein Labeling: It is used to label proteins at cysteine sites, which is helpful for research and therapeutic purposes .

- Antibody-Drug Conjugates (ADCs): It is applied in ADC development for precise cancer treatment . ADCs using bis-sulfone PEG linkers show better homogeneity, improved solubility, biocompatibility, and stability .

- Click Chemistry: It supports bioorthogonal labeling for bioconjugation and molecular imaging . The tetrazine group can undergo an inverse electron demand Diels-Alder reaction (iEDDA) .

- Site-specific Bioconjugation: Bis-sulfone reagents, along with divinyl pyrimidines, isobutylene, and next-generation maleimides, have been used in recently developed antibody rebridging technologies .

- Thiol-Specific Radiolabeling: It is utilized in thiol-specific radiolabeled prosthetic groups .

Case Studies

- OBI-999: A clinical-stage drug candidate derived from conjugating the GH-targeting mAb OBI-888 with MMAE through a ThioBridge and a protease cleavable peptide-based linker. The linker includes a valine-citrulline-p-aminobenzyl (PAB) system for stability in the bloodstream and specific cleavage by cathepsin B after internalization. The bis-sulfone functionalized drug linker was site-specifically attached to OBI-888 by cross-linking to the reduced cysteines in the Fab and hinge regions of the antibody to form Thiobridges. OBI-999 showed excellent homogeneity with a DAR of 4 (>95%), unlike other ADCs with a wide DAR range of 1 to 8. PEG24 linked to the glutamic acid in the linker reduces the hydrophobicity of OBI-999 .

- Disulfide Rebridging for Antibody Modification: Disulfide rebridging methods have recently emerged as a route to hinge region-specific antibody modification .

- Rebridging of Human IgG1 Antibodies: The combination of site-specificity and rapid TCO/Tz kinetics makes rebridged TCO-antibodies attractive for applications requiring very fast reaction kinetics, such as live-cell imaging .

Data Table

Storage and Handling

Mechanism of Action

Bis-sulfone-PEG4-TCO exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Research Findings and Case Studies

- Antibody-Drug Conjugates (ADCs): this compound demonstrated >90% rebridging efficiency for trastuzumab disulfides, with minimal aggregation . In contrast, non-specific maleimide-based conjugates showed 20–30% aggregation due to random cysteine labeling .

In Vivo Imaging :

- TCO-tetrazine reactions enabled rapid (<10 min) tumor targeting in mice, outperforming DBCO-azide systems requiring hours .

Q & A

Q. How can researchers differentiate between specific and non-specific binding of this compound conjugates in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.